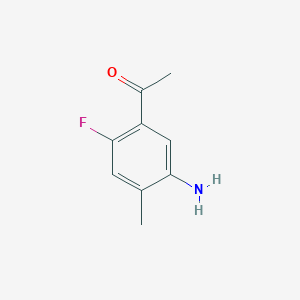
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one is an organic compound that features a substituted phenyl ring. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one typically involves the introduction of the amino, fluoro, and methyl groups onto a phenyl ring, followed by the attachment of an ethanone group. Common synthetic routes may include:
Nitration and Reduction: Starting with a methyl-substituted phenyl ring, nitration can introduce a nitro group, which can then be reduced to an amino group.
Halogenation: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI).
Acylation: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(5-Nitro-2-fluoro-4-methyl-phenyl)-ethanone.
Reduction: 1-(5-Amino-2-fluoro-4-methyl-phenyl)-ethanol.
Substitution: 1-(5-Amino-2-methoxy-4-methyl-phenyl)-ethanone.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action for compounds like 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Amino-2-chloro-4-methyl-phenyl)-ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Amino-2-fluoro-4-ethyl-phenyl)-ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluoro group in 1-(5-Amino-2-fluoro-4-methylphenyl)ethan-1-one can significantly influence its reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H10FNO |
|---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
1-(5-amino-2-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-5-3-8(10)7(6(2)12)4-9(5)11/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
IEYQARNEXOORTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)C(=O)C)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














